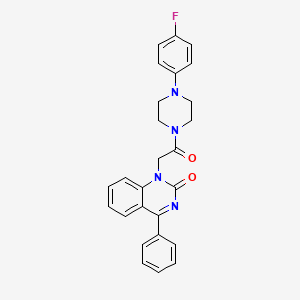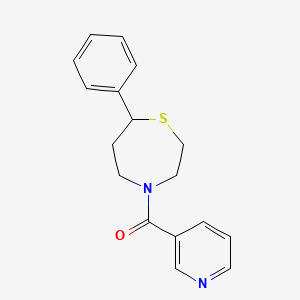
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone, also known as PTM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The unique structure of PTM makes it an attractive candidate for drug development, as it has the ability to interact with a wide range of biological targets. In
Scientific Research Applications
Electronic and Excitation Properties
- The electronic absorption, excitation, and fluorescence properties of related compounds have been extensively studied. These studies focus on understanding the effects of structure and environmental factors on the spectroscopic properties of such compounds (Al-Ansari, 2016).
Antimicrobial Activity
- Research has been conducted on compounds with a similar structure, particularly focusing on their antimicrobial activity. These studies demonstrate the potential of these compounds in combating various microbial infections (Kumar et al., 2012).
Optical Properties for Material Science
- Investigations into the optical properties of related compounds have revealed their potential use in creating luminescent materials and emitters with large Stokes' shifts. This has implications for their application in material science, particularly in the development of new photoluminescent materials (Volpi et al., 2017).
Novel Synthetic Methods
- New methods have been developed for the synthesis of derivatives of similar compounds. These methods are significant for creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kovtunenko et al., 2012).
Anti-Tumor Agents
- Certain derivatives have been discovered as cytotoxic agents selective against tumorigenic cell lines, highlighting their potential application in cancer therapy. These studies explore the relationship between molecular structure and biological activity (Hayakawa et al., 2004).
Efficient Synthesis Techniques
- Research has also focused on efficient synthesis techniques, such as ultrasound-assisted methods, to create derivatives. These methods aim to streamline the production process, making it more cost-effective and environmentally friendly (Sandaroos & Damavandi, 2013).
Solubility and Formulation Studies
- Studies have also been conducted to develop suitable formulations for related compounds, especially those with poor water solubility. These formulations are crucial for their application in drug delivery and pharmaceutical development (Burton et al., 2012).
properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-7-4-9-18-13-15)19-10-8-16(21-12-11-19)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGACQHFLAZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

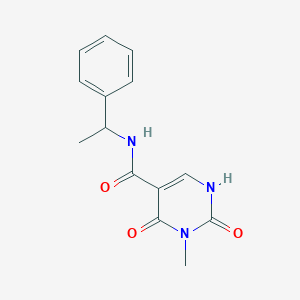
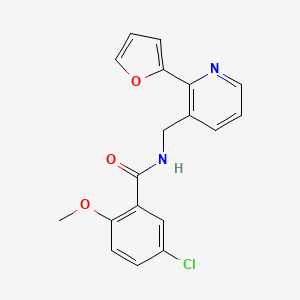
![3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2656607.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2656608.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2656609.png)
![1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2656610.png)
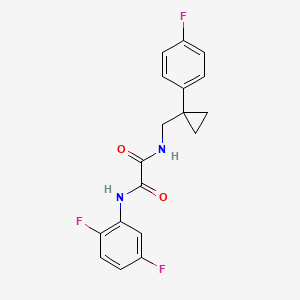
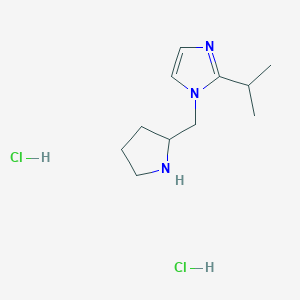
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)
![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)

![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)

